molecular formula C14H12O2 B094509 alpha-naphthyl methacrylate CAS No. 19102-44-4

alpha-naphthyl methacrylate

Cat. No.: B094509
CAS No.: 19102-44-4
M. Wt: 212.24 g/mol
InChI Key: HVYCQBKSRWZZGX-UHFFFAOYSA-N
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Description

alpha-naphthyl methacrylate is an organic compound that belongs to the family of methacrylate esters. It is derived from methacrylic acid and naphthol, and it is known for its applications in polymer chemistry. The compound is characterized by the presence of a naphthyl group attached to the methacrylate moiety, which imparts unique properties to the resulting polymers.

Mechanism of Action

Target of Action

Alpha-naphthyl methacrylate is primarily used in the field of polymer chemistry . It is a monomer that can be polymerized to form polymers with specific properties . The primary targets of this compound are therefore the polymer chains where it is incorporated during the polymerization process .

Mode of Action

The compound interacts with its targets through a process known as radical polymerization . In this process, this compound acts as a monomer, reacting with other monomers to form a polymer chain . The resulting changes include the formation of a polymer with properties that depend on the nature of the monomers used .

Biochemical Pathways

The polymerization process can be considered a biochemical pathway, with the compound serving as a key player in the formation of the polymer chain .

Pharmacokinetics

Given its use in polymer chemistry, it is likely that these properties would be significantly influenced by the compound’s chemical structure and the conditions under which it is used .

Result of Action

The primary result of this compound’s action is the formation of a polymer with specific properties . The exact properties of the resulting polymer would depend on the other monomers used in the polymerization process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure conditions under which the polymerization process takes place, as well as the presence of other chemicals that may react with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-naphthyl methacrylate can be synthesized through the esterification of methacrylic acid with naphthol. One common method involves the reaction of methacryloyl chloride with 2-naphthol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as argon, and requires the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction mixture is often degassed using the freeze-thaw technique and heated to specific temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of naphthyl methacrylate involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

alpha-naphthyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-alpha-naphthyl methacrylate
  • 2-alpha-naphthyl methacrylate
  • 1-Bromo-2-naphthyl methacrylate
  • 2-Vinylnaphthalene
  • Poly(ether sulfone)
  • Poly(N-vinylcarbazole)

Uniqueness

Compared to other similar compounds, it offers a balance of reactivity and stability under various irradiation conditions .

Properties

IUPAC Name

naphthalen-1-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYCQBKSRWZZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31547-85-0
Record name 2-Propenoic acid, 2-methyl-, 1-naphthalenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31547-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60398930
Record name Naphthyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19102-44-4
Record name Naphthyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19102-44-4
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Synthesis routes and methods I

Procedure details

0.3 mol of 2-naphthyl methacrylate and 0.7 mol of tert-butyl methacrylate were mixed with 200 g of toluene, and 2 g of azoisobutylonitrile (AIBN) was added thereto. The mixed system was heated at a temperature of 70° C. for 8 hours and then purified by dropping it into acetone-methanol solvent, to obtain a copolymer of naphthyl methacrylate and tert-butyl methacrylate (Resin A).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.7 mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An oven dried 250 mL 2 neck round bottom flask fitted with a dropping funnel and guard tube under inert atmosphere was charged with 100 mL of dry dichloromethane, 1-naphthol (1) (5.0 g, 34.6 mmol) and triethyl amine (7.0 g, 70.0 mmol). The flask was cooled to −5° C. (ice & water bath), methacryloyl chloride (2) (5.4 g, 52.0 mmol) was added slowly over a period of 15 min at −5° C. The reaction was stirred for 2 h at −5° C. and allow to warm to room temperature and stirred for another 2 h at room temperature. Reaction was monitored by TLC (until naphthol was absent). Reaction mixture was poured into a 500 mL separating funnel and the organic layer was washed with water and aq. Na2CO3 The organic layer were again washed with water and dried over anhydrous Na2SO4. DCM was removed under reduced pressure and the product was a viscous oil (compound 3) (6.61 g, yield 90%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of naphthyl methacrylate?

A1: 1-Naphthyl methacrylate has the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. 2-Naphthyl methacrylate shares the same formula and weight.

Q2: Is there any spectroscopic data available for naphthyl methacrylate?

A2: Yes, researchers have used various spectroscopic techniques to characterize naphthyl methacrylate. For instance, 1H NMR spectroscopy has been extensively employed to study the structure of the monomer, its interactions with solvents, and the tacticity of the resulting polymers. [, , , , ]

Q3: How does the choice of solvent affect the polymerization of naphthyl methacrylate?

A3: The polymerization of naphthyl methacrylate is significantly influenced by the solvent used. Studies have shown that solvents with higher dielectric constants, such as acetone and acetonitrile, lead to polymers with a higher content of isotactic triads. This is attributed to the interaction of the solvent with the monomer, affecting its conformation and reactivity during polymerization. [, , , , , ]

Q4: What is the glass transition temperature (Tg) of poly(naphthyl methacrylate)?

A4: The Tg of poly(naphthyl methacrylate) depends on factors such as the isomer used and the polymerization method. For instance, poly(1-naphthyl methacrylate) prepared in microemulsions exhibited a Tg of 145–147 °C, which was higher than that of the polymer prepared in solution (Tg = 142 °C). []

Q5: What unique properties do poly(naphthyl methacrylate)s offer for material applications?

A5: Poly(naphthyl methacrylate)s are intriguing for their potential in various applications. For example, chloromethylated poly(naphthyl methacrylate)s have shown promise as electron beam and photoresist materials in lithographic processes. [] Additionally, copolymers containing naphthyl methacrylate have been explored for their photoresponsive behavior, including luminescence switching and thermal sensitivity. [, , , , ]

Q6: Does naphthyl methacrylate participate in intermolecular interactions?

A6: Yes, naphthyl methacrylate can engage in various intermolecular interactions. The naphthalene ring exhibits electron-donating properties and can form donor-acceptor complexes with electron-accepting molecules like tetracyanoethylene. [, , ]

Q7: How do these interactions affect the polymerization behavior of naphthyl methacrylate?

A7: Intermolecular interactions can significantly influence the polymerization kinetics and copolymerization behavior of naphthyl methacrylate. For instance, the presence of electron acceptors can alter the reactivity ratios of the monomer during copolymerization. [, , , ]

Q8: What is the significance of charge-transfer complex formation in naphthyl methacrylate systems?

A8: Charge-transfer complex formation between naphthyl methacrylate and other monomers like picryl methacrylate can impact copolymerization behavior. Studies have shown that the solvent used can affect the composition of the copolymer due to its influence on the charge-transfer interactions between the monomers. []

Q9: What are the potential applications of naphthyl methacrylate-based polymers in various fields?

A9: Naphthyl methacrylate-based polymers hold promise for diverse applications, including:

  • Microelectronics: As electron beam and photoresist materials due to their sensitivity to radiation. []
  • Sensors and actuators: Exploiting their photoresponsive and thermo-responsive properties for applications in sensing and actuation. [, ]
  • Biomedical applications: Incorporation into stimuli-responsive membranes for drug delivery and separation processes. []
  • Optical devices: Utilizing their fluorescence properties for the development of light-emitting materials and sensors. [, ]

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